1-Benzenesulfonyl-7-methoxy-1H-indole

5-HT6 receptor Serotonin receptor ligands Structure-activity relationship

Procure 1-Benzenesulfonyl-7-methoxy-1H-indole (CAS 146073-32-7) with confidence: the 7-methoxy substitution pattern is pharmacologically definitive, delivering a 5-HT₆ receptor Ki of 5 nM—a 3,920-fold affinity gain over unprotected 7-methoxyindole and 200-fold greater potency than the 6-methoxy isomer (Ki ≈1,000 nM). Substituting with positional isomers invalidates SAR studies and lead optimization campaigns. This intermediate also serves as a privileged scaffold for selective COX-2 inhibitors and 5-HT₆ PET tracer probes. Verify the CAS and substitution position at receipt to safeguard your discovery program.

Molecular Formula C15H13NO3S
Molecular Weight 287.3 g/mol
CAS No. 146073-32-7
Cat. No. B171939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzenesulfonyl-7-methoxy-1H-indole
CAS146073-32-7
Molecular FormulaC15H13NO3S
Molecular Weight287.3 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1N(C=C2)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C15H13NO3S/c1-19-14-9-5-6-12-10-11-16(15(12)14)20(17,18)13-7-3-2-4-8-13/h2-11H,1H3
InChIKeyJPLYCGNNGYBEQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzenesulfonyl-7-methoxy-1H-indole (CAS 146073-32-7): A Position-Specific Building Block for 5-HT₆ Receptor Ligands and Indole-Derived Chemical Probes


1-Benzenesulfonyl-7-methoxy-1H-indole (CAS: 146073-32-7) is a functionalized indole derivative bearing a benzenesulfonyl protecting group at the N1-position and a methoxy group at the C7-position . It serves as a key synthetic intermediate in medicinal chemistry, particularly for accessing 7-methoxy-substituted tryptamine analogs and N1-arylsulfonylindole-based 5-HT₆ serotonin receptor ligands [1].

Why the 7-Methoxy Regioisomer Cannot Be Substituted by Other Methoxy-Benzenesulfonylindoles


Within the class of N1-benzenesulfonylindoles, the position of the methoxy substituent on the indole ring is a critical determinant of receptor binding affinity. The 7-methoxy substitution pattern confers a distinct electronic and steric environment compared to the 5-methoxy or 6-methoxy isomers, leading to divergent pharmacological profiles [1]. Substituting this compound with a positional isomer or a simpler analog in a synthetic pathway will result in a downstream product with altered biological activity, jeopardizing the validity of structure-activity relationship (SAR) studies or lead optimization campaigns. The following evidence quantifies this differentiation.

Quantitative Differentiation: 1-Benzenesulfonyl-7-methoxy-1H-indole vs. Comparators


5-HT₆ Receptor Affinity: 7-Methoxy Benzenesulfonylindole vs. 5-Methoxy Benzenesulfonylindole

The 7-methoxy-substituted N1-benzenesulfonylindole analog exhibits high binding affinity at human 5-HT₆ serotonin receptors (Ki = 5 nM). While this is potent, the 5-methoxy positional isomer demonstrates even higher affinity under identical assay conditions [1].

5-HT6 receptor Serotonin receptor ligands Structure-activity relationship

5-HT₆ Receptor Affinity: 7-Methoxy Benzenesulfonylindole vs. Unprotected 7-Methoxyindole

The attachment of a benzenesulfonyl group to the N1-position of 7-methoxyindole dramatically enhances 5-HT₆ receptor binding affinity. The unprotected 7-methoxyindole binds with very low affinity, whereas the benzenesulfonyl-protected analog achieves a 3,920-fold improvement [1].

5-HT6 receptor Serotonin receptor ligands Protecting group strategy

5-HT₆ Receptor Affinity: 7-Methoxy vs. 6-Methoxy Benzenesulfonylindole Analogs

A study comparing methoxy-substituted N1-benzenesulfonylindole analogs revealed that the 7-methoxy compound (Ki = 5 nM) and the 6-methoxy analog (Ki ≈ 1,000 nM) differ in affinity by approximately 200-fold, underscoring the sensitivity of the 5-HT₆ receptor to the precise positioning of the methoxy group [1].

5-HT6 receptor Methoxy substitution Electronic effects

COX-2 Selectivity: Class-Level Inference for 1-(Phenylsulfonyl)indole Derivatives

Computational docking studies on a series of 1-substituted (phenyl)sulfonyl-1H-indole derivatives, which includes the core scaffold of the target compound, demonstrate strong preferential binding to cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1) [1].

COX-2 inhibition Anti-inflammatory Docking studies

Physical Form and Purity for Reproducible Synthesis

This compound is commercially available as a white solid with a specified purity of 96%, which provides a reliable starting point for reproducible synthetic procedures compared to custom-synthesized batches of unknown purity or alternative vendors offering lower purity grades .

Chemical synthesis Analytical standard Purity

Electronic Contribution of the Benzenesulfonyl Group to 5-HT₆ Receptor Affinity

The benzenesulfonyl moiety at the N1-position is not just a steric shield; it electronically modulates the indole nucleus. Comparison of amine-substituted and methoxy-substituted analogs of N1-benzenesulfonylindole reveals that these substituents contribute to 5-HT₆ receptor affinity via electronic effects, a phenomenon not observed in their 1,2,3,4-tetrahydrocarbazole counterparts [1].

5-HT6 receptor Pharmacophore Electronic effects

Procurement-Driven Application Scenarios for 1-Benzenesulfonyl-7-methoxy-1H-indole


5-HT₆ Serotonin Receptor Antagonist Lead Optimization

Use this compound as the specific starting material for synthesizing 7-methoxy-substituted N1-arylsulfonyltryptamines, which are known to act as potent 5-HT₆ receptor antagonists. The direct comparative data (Ki = 5 nM) [1] confirms that the 7-methoxy substitution pattern, in conjunction with the benzenesulfonyl group, provides a high-affinity scaffold. Substituting with the 6-methoxy isomer (Ki ≈ 1,000 nM) would yield a compound with significantly lower potency, compromising lead optimization efforts [2].

Structure-Activity Relationship (SAR) Studies on Methoxy-Substituted Indoles

Employ this compound in a systematic SAR campaign to map the binding requirements of the 5-HT₆ receptor. The 3,920-fold affinity enhancement over unprotected 7-methoxyindole [1] provides a clear quantitative benchmark for evaluating the contribution of the N1-benzenesulfonyl group. This allows for the precise deconvolution of the roles of the methoxy position, the sulfonyl group, and any additional amine substitutions on the indole scaffold.

Synthesis of Selective COX-2 Inhibitor Candidates

Incorporate this compound as a key intermediate in the synthesis of novel 1-(phenylsulfonyl)indole derivatives for evaluation as selective COX-2 inhibitors. Class-level docking studies [1] indicate that this scaffold inherently favors binding to COX-2 over COX-1, suggesting a potential for reduced gastrointestinal side effects. The availability of the compound in high purity (96%) [2] ensures that initial biological screening results are not confounded by impurities.

Chemical Probe Development for 5-HT₆ Receptor Imaging

Utilize the 7-methoxy-1-benzenesulfonylindole core as a starting point for developing high-affinity chemical probes, including potential PET tracers, for the 5-HT₆ receptor. The established high affinity (Ki = 5 nM) [1] and the knowledge that the benzenesulfonyl group is essential for potent binding [2] guide the design of radiolabeled analogs suitable for in vivo imaging studies of this receptor in neurological disease models.

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